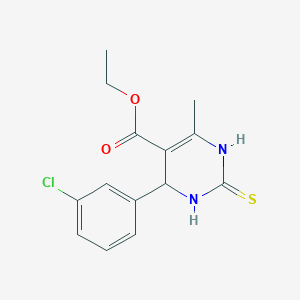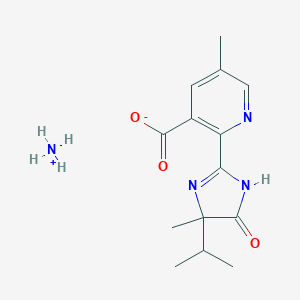
Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known as CCTP, is a heterocyclic compound with potential applications in the field of medicinal chemistry. CCTP is a tetrahydropyrimidine derivative that has been studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
作用机制
The mechanism of action of Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the inhibition of pro-inflammatory cytokines and the reduction of inflammatory mediators. Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and inflammatory mediators. Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate also inhibits the activation of MAPK signaling pathways, which are involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to have potent anti-inflammatory and analgesic effects in vitro and in vivo. In animal models of inflammation and pain, Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory mediators, such as COX-2 and iNOS. Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has also been shown to reduce the perception of pain and inhibit the activation of nociceptive pathways in the spinal cord.
实验室实验的优点和局限性
Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several advantages for lab experiments, including its potent anti-inflammatory and analgesic effects, and its relatively simple synthesis method. However, Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate also has some limitations, including its low solubility in water and its potential toxicity at high doses. Further studies are needed to determine the optimal dose and administration route of Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate for therapeutic use.
未来方向
There are several future directions for the study of Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, including the development of more potent analogs, the investigation of its potential as an anti-cancer agent, and the exploration of its effects on other physiological processes, such as oxidative stress and immune function. The development of more potent analogs of Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may improve its therapeutic efficacy and reduce its potential toxicity. The investigation of Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as an anti-cancer agent is based on its ability to inhibit the activation of NF-κB, which is involved in the regulation of cell survival and apoptosis. Finally, the exploration of Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate's effects on other physiological processes may provide new insights into its potential therapeutic applications.
合成方法
The synthesis of Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the reaction of 3-chlorobenzaldehyde, ethyl acetoacetate, and thiourea in ethanol. The reaction is catalyzed by piperidine and refluxed for 4 hours to obtain the desired product. The synthesis of Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been optimized using various reaction conditions, including solvent, temperature, and catalysts, to improve the yield and purity of the product.
科学研究应用
Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects. In vitro and in vivo studies have shown that Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the expression of inflammatory mediators, such as COX-2 and iNOS. Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has also been shown to have analgesic effects by inhibiting the activation of nociceptive pathways in the spinal cord and reducing the perception of pain.
属性
产品名称 |
Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
|---|---|
分子式 |
C14H15ClN2O2S |
分子量 |
310.8 g/mol |
IUPAC 名称 |
ethyl 4-(3-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H15ClN2O2S/c1-3-19-13(18)11-8(2)16-14(20)17-12(11)9-5-4-6-10(15)7-9/h4-7,12H,3H2,1-2H3,(H2,16,17,20) |
InChI 键 |
CCFLALOBYPFOPH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)Cl)C |
规范 SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)
![2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)

![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)

![3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B220089.png)

![(3E)-3-[(2E)-2-[(1R,3aR,7aS)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenepentane-1,5-diol](/img/structure/B220115.png)

![N-(2-methoxy-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide](/img/structure/B220123.png)


